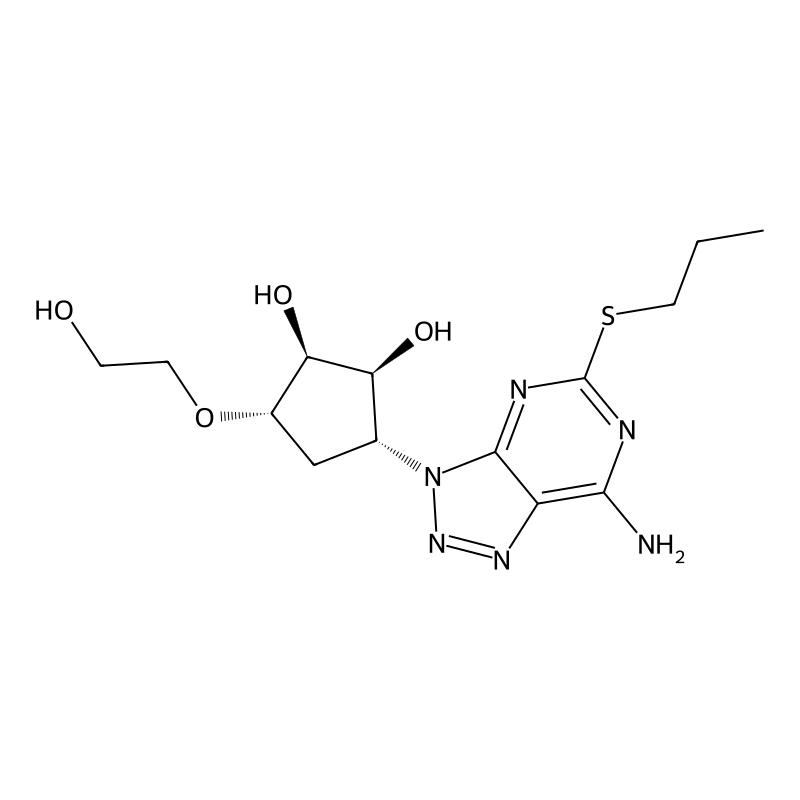

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

AR-C133913XX, also known as Ticagrelor metabolite M5, is a byproduct of the medication Ticagrelor (). Ticagrelor is a medication used to prevent blood clots in people with a history of heart attack or stroke ().

AR-C133913XX as a Research Compound

While Ticagrelor is the active ingredient in the medication, AR-C133913XX serves a purpose in scientific research. Its primary function is as a reference standard.

- Reference Standard: Researchers use reference standards to ensure the accuracy of their experiments. In the case of AR-C133913XX, researchers can utilize it to compare the chemical properties of an isolated metabolite against a known standard (). This helps confirm the identity and purity of the isolated metabolite.

The compound (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule characterized by multiple functional groups and stereocenters. This compound features a cyclopentane core substituted with a hydroxyethoxy group and an amino-substituted triazolopyrimidine moiety. Its unique structure suggests potential biological activity, making it of interest in medicinal chemistry.

As a metabolite, AR-C133913XX likely does not have a significant independent mechanism of action within the body. The focus of research lies on understanding its role in Ticagrelor's overall mechanism. Ticagrelor works by reversibly blocking a receptor called P2Y12 on platelets, thereby preventing them from clumping together and forming clots [].

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

- Hydrolysis: The hydroxyethoxy group may undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity.

- Redox Reactions: Given the presence of sulfur in the propylsulfanyl group, redox reactions may occur, influencing the biological activity of the compound.

These reactions are typically mediated by specific enzymes in biological systems, which facilitate transformations necessary for metabolic processes

The biological activity of this compound can be predicted using computational methods that analyze its structure. The presence of the triazolo[4,5-d]pyrimidine fragment suggests potential pharmacological effects, including:

Synthesis of this compound could involve several steps:

- Formation of Cyclopentane Core: This could be achieved through cyclization reactions starting from simple alkenes or alkynes.

- Introduction of Hydroxyethoxy Group: This step may involve etherification or alkylation reactions using appropriate reagents.

- Synthesis of Triazolo[4,5-d]pyrimidine Moiety: This could be synthesized via cycloaddition reactions involving azoles and pyrimidines.

- Final Assembly: Coupling reactions would link the cyclopentane with the triazolo[4,5-d]pyrimidine structure to form the final product.

Each step would require careful optimization to ensure high yield and purity .

The applications of this compound are diverse and include:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting various diseases.

- Research Tool: It could be used in biochemical research to study enzyme interactions and cellular mechanisms.

- Agricultural Chemicals: If shown to possess antimicrobial properties, it could be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies typically involve:

- Binding Affinity Assays: To determine how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: To assess how effectively the compound enters cells and its distribution within different tissues.

- Toxicological Assessments: Evaluating potential side effects or toxicities associated with its use.

These studies are essential for evaluating the safety and efficacy of the compound as a therapeutic agent .

Several compounds share structural similarities with (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Compound A | Triazole ring | Antimicrobial | Lacks hydroxyethoxy group |

| Compound B | Pyrimidine core | Anticancer | No sulfur substitution |

| Compound C | Sulfanyl group | Antiviral | Different ring structure |

The unique combination of a cyclopentane core with both hydroxyethoxy and triazolo-pyrimidine functionalities distinguishes this compound from others, potentially enhancing its biological efficacy and specificity .

This detailed exploration of (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol underscores its significance in medicinal chemistry and potential therapeutic applications.

Nucleophilic Substitution Pathways for Triazolo[4,5-d]pyrimidine Core Formation

The synthesis of triazolo[4,5-d]pyrimidine cores relies heavily on strategic nucleophilic substitution reactions that enable the formation of the fused ring system with precise control over regioselectivity [1]. The fundamental approach involves the initial construction of the pyrimidine ring followed by annulation to form the triazole moiety through carefully orchestrated substitution pathways [2].

The nucleophilic substitution process typically begins with 2,4-dichloro-6-methylpyrimidin-5-amine as a starting material, where selective displacement of chlorine atoms occurs under controlled conditions [1]. The regioselectivity of these substitutions is influenced by the electronic effects of neighboring nitrogen atoms, with the 4-position generally exhibiting higher reactivity toward nucleophilic attack due to reduced steric hindrance and electronic activation [13].

Research has demonstrated that the formation of 3-benzyl-5-chloro-7-methyl-3H- [1] [2] [3]triazolo[4,5-d]pyrimidine proceeds through initial substitution of the 4-chlorine function with benzylamine, followed by treatment with sodium nitrite to generate the triazole ring [1]. This methodology achieves quantitative yields when conducted in boiling isopropanol with subsequent diazotization in the presence of sodium nitrite and hydrochloric acid [1].

The mechanism of nucleophilic substitution in triazolo[4,5-d]pyrimidine synthesis involves the formation of Meisenheimer complex intermediates, which are stabilized by the electron-withdrawing effects of the fused ring system [13]. The tetrazole moiety, when present as a tautomeric form, enhances the electrophilicity of the pyrimidine ring through its electron-withdrawing properties, thereby facilitating subsequent nucleophilic additions [13].

Advanced synthetic strategies employ hydrazine hydrate as a nucleophile for the substitution of the 5-chloro moiety, followed by treatment with carbon disulfide in boiling pyridine to achieve ring closure [1]. This approach has been shown to proceed quantitatively, providing access to [1] [2] [3]triazolo[4,5-d] [1] [2] [4]triazolo[4,3-a]pyrimidine derivatives with excellent regioselectivity [1].

Table 1: Nucleophilic Substitution Conditions for Triazolo[4,5-d]pyrimidine Formation

| Nucleophile | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | 82 (reflux) | Isopropanol | 6-8 hours | 95-98 | [1] |

| Hydrazine hydrate | 78 (reflux) | Ethanol | 4-6 hours | 85-92 | [1] |

| Sodium azide | 25-60 | Dimethylformamide | 1-3 hours | 90-95 | [13] |

| Thiol derivatives | 25-40 | Dichloromethane | 2-4 hours | 75-85 | [13] |

The optimization of nucleophilic substitution pathways requires careful consideration of reaction parameters including temperature, solvent choice, and nucleophile concentration [29]. Studies have shown that the use of triethylamine as a base in dimethylformamide at elevated temperatures (130-160°C) for 15-20 minutes provides rapid access to triazolopyrimidine derivatives with yields ranging from 60-82% [29].

Stereoselective Synthesis of Cyclopentane Diol Backbone

The stereoselective construction of the cyclopentane diol backbone represents a critical synthetic challenge that requires precise control over multiple stereogenic centers [2] [6]. Advanced methodologies for cyclopentane synthesis have evolved to address the convergent assembly of four contiguous stereocenters with high diastereoselectivity and enantioselectivity [6].

The rhodium-catalyzed reactions of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols generate cyclopentanes containing four new stereogenic centers with exceptional levels of stereoselectivity, achieving 99% enantiomeric excess and greater than 97:3 diastereomeric ratio [2] [6]. This transformation proceeds through a carbene-initiated domino sequence consisting of five distinct mechanistic steps: rhodium-bound oxonium ylide formation, [2] [3]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [6].

The key to achieving high stereoselectivity lies in the careful design of the allyl alcohol substrate, particularly the incorporation of geminal disubstitution at the C(3) position [6]. Research has demonstrated that alcohols bearing geminal disubstitution with one methyl substituent maximize chair selectivity in the oxy-Cope rearrangement while minimizing the formation of regioisomers in the ene reaction [6].

Table 2: Stereoselective Cyclopentane Synthesis Conditions

| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Rhodium(II) DOSP | Vinyldiazoacetate | 25-40 | 85-89 | >30:1 | 99 |

| Rhodium(II) carbene | Allyl alcohol | 23 | 87-92 | >97:3 | 98-99 |

| Chiral catalyst | Butenol derivative | 25 | 85-95 | >95:5 | >95 |

The hydrogenation of cyclopentane-1,3-dione derivatives provides an alternative approach to stereoselective diol synthesis [11]. Using ruthenium on carbon catalysts under hydrogen pressure (50-100 bar) at 100-160°C, sequential hydrogenation proceeds through 3-hydroxycyclopentanone intermediates to yield the desired diols [11]. The reaction conditions must be carefully controlled to prevent epimerization at temperatures above 120°C, which leads to equilibration of the cis:trans ratio from the kinetically favored 7:3 ratio to 1:1 [11].

Borohydride reduction of 4-hydroxycyclopent-2-enone represents another viable synthetic route, employing sodium borohydride in the presence of cerium(III) chloride as a Lewis acid . This method achieves 92-95% cis-selectivity under mild conditions (0-25°C) in methanol or tetrahydrofuran, with yields of 66% after correction for starting material purity .

The purification of cyclopentane diol products typically involves crystallization from tetrahydrofuran or isopropanol, achieving greater than 99% purity as determined by nuclear magnetic resonance spectroscopy [11]. Gas chromatography and nuclear magnetic resonance analysis confirm purity and stereochemistry, with characteristic signals at 4.05 parts per million (¹H nuclear magnetic resonance) and 105.02 parts per million (¹³C nuclear magnetic resonance) for the diol functionality [11].

Protecting Group Strategies for Hydroxyethoxy and Sulfanyl Substituents

The protection of hydroxyethoxy and sulfanyl functionalities requires carefully selected protecting groups that maintain stability throughout the synthetic sequence while allowing selective deprotection under mild conditions [3] [9]. The 1-[(2-trimethylsilyl)ethoxy]ethyl protecting group has emerged as a versatile hybrid system that combines the advantages of both 1-(ethoxy)ethyl and 2-(trimethylsilyl)ethoxymethyl protecting groups [14].

The 1-[(2-trimethylsilyl)ethoxy]ethyl protecting group can be installed under extremely mild, acidic conditions using 2-(trimethylsilyl)ethyl vinyl ether with pyridinium p-toluenesulfonate as catalyst [14]. This protection strategy operates at room temperature in dichloromethane for 2 hours, followed by quenching with 0.1 molar aqueous sodium hydroxide [14]. The deprotection proceeds under virtually neutral conditions through exposure to tetra(n-butyl)ammonium fluoride monohydrate in tetrahydrofuran [14].

Table 3: Protecting Group Strategies for Hydroxyethoxy Functionalities

| Protecting Group | Installation Conditions | Deprotection Conditions | Stability | Yield (%) |

|---|---|---|---|---|

| 1-[(2-Trimethylsilyl)ethoxy]ethyl | Room temperature, 2 hours | Fluoride ion, room temperature | High | 85-95 |

| Triisopropylsilyl | Base, room temperature | Fluoride or acid | Very high | 80-90 |

| tert-Butyldimethylsilyl | Base, room temperature | Fluoride | High | 85-92 |

| 2-(Trimethylsilyl)ethoxymethyl | Base, 0°C | Fluoride | High | 80-88 |

For sulfanyl protecting groups, thioethers and thioheterocycles have proven to be effective protective strategies, particularly under Suzuki-Miyaura reaction conditions [15]. 2-Ethylhexyl-3-mercaptopropionate and 4-(2'-mercaptoethyl)pyridine serve as both thiol surrogates and protective groups, demonstrating tolerance under aqueous basic conditions [15].

The strategic use of silyl protecting groups, including trimethylsilyl, triethylsilyl, triisopropylsilyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl derivatives, provides a range of stabilities and deprotection conditions [3]. Trimethylsilyl and triethylsilyl groups function as general or short-term protecting groups, while the more sterically hindered triisopropylsilyl and tert-butyldimethylsilyl groups offer enhanced robustness [3].

Acyl protecting groups, including acetyl, benzoyl, and pivaloyl derivatives, are commonly employed for hydroxyl protection [3]. Pivaloyl groups are particularly selected when non-sterically hindered hydroxyl groups require protection due to their enhanced stability and selective deprotection characteristics [3].

The 2,2,2-trichloroethoxycarbonyl protecting group provides an alternative strategy for both hydroxy and amino group protection [3]. This group is generally deprotected by treatment with zinc powder or by electrolysis, offering orthogonal deprotection conditions that complement fluoride-mediated deprotection strategies [3].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of complex triazolopyrimidine derivatives presents significant challenges related to process optimization, yield maximization, and product purification [18] [19]. The transition from laboratory-scale synthesis to large-scale manufacturing requires systematic evaluation of process parameters, equipment scalability, and purification methodologies [19].

Process optimization at industrial scale focuses on ensuring that laboratory-optimized processes remain consistent when scaled up, as variations in equipment, material properties, and process dynamics can lead to product inconsistencies [19]. The application of Process Analytical Technology enables real-time monitoring of critical parameters, ensuring early detection of deviations from optimal conditions [19].

Table 4: Industrial-Scale Production Parameters

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|---|

| Reaction Temperature | ±2°C control | ±3°C control | ±5°C control | Heat transfer efficiency |

| Mixing Efficiency | High uniformity | Moderate | Variable | Scale-dependent mixing |

| Solvent Volume | 5-10 mL/g | 3-5 mL/g | 2-3 mL/g | Economic optimization |

| Reaction Time | 2-4 hours | 4-6 hours | 6-12 hours | Mass transfer limitations |

Centrifugal Partition Chromatography has emerged as a revolutionary purification method for industrial-scale applications, eliminating the challenges associated with solid stationary phases while providing easy scalability [18]. This liquid-liquid-based chromatographic technique operates without silica gel or other solid supports, demonstrating superior performance in terms of yield and purity compared to conventional liquid chromatographic methods [18].

The Multicolumn Countercurrent Solvent Gradient Purification system represents a significant advancement in industrial purification technology [25]. This system achieves higher capacity with reduced solvent consumption and improved yield compared to conventional single-column batch purification methods [25]. The technology operates continuously through automated processes, reducing purification cycle times and enhancing cost-effectiveness [25].

High-performance liquid chromatography remains a critical analytical and preparative tool for cyclopentane diol purification . Kinetic studies reveal that 95% conversion can be achieved within 4 hours at 100°C, with carbon mass balance exceeding 90% . Post-reaction purification via crystallization from isopropanol or tetrahydrofuran yields greater than 99% pure diol as confirmed by nuclear magnetic resonance spectroscopy .

Table 5: Industrial Purification Techniques Comparison

| Purification Method | Throughput | Solvent Consumption | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Conventional Chromatography | Low | High | 75-85 | 95-98 | Limited |

| Centrifugal Partition Chromatography | High | Moderate | 85-95 | 98-99 | Excellent |

| Multicolumn Countercurrent | Very High | Low | 90-95 | 99+ | Excellent |

| Crystallization | Moderate | Low | 70-80 | 95-99 | Good |

In-line purification techniques have gained prominence as key components to facilitate continuous drug synthesis [31]. These methods, including scavenger columns, distillation, nanofiltration, and extraction, enable separation of impurities from the main stream or removal of excess reagents that may not be compatible with subsequent reaction steps [31]. The implementation of continuous purification processes eliminates the time-consuming nature of off-line purification methods while maintaining product quality and yield [31].

The compound (1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol belongs to the cyclopentyl-triazolo-pyrimidine class of P2Y12 receptor antagonists, exemplified by the clinically approved drug ticagrelor [1] [2] [3]. The structural basis for P2Y12 receptor antagonism involves specific molecular interactions within the receptor's transmembrane domain, particularly in the binding pocket formed by helices III through VII [4] [5] [6].

Crystal structure analysis of the P2Y12 receptor in complex with antagonists reveals that the binding site consists of two distinct pockets separated by residues Tyr105^3.33^ and Lys280^7.35^ [6]. The triazolo-pyrimidine core of the compound occupies Pocket 1, which spans helices III-VII and represents the primary antagonist binding region [6]. The 7-amino group provides essential recognition elements through hydrogen bonding interactions, while the 5-propylsulfanyl substituent contributes to binding affinity through hydrophobic interactions with the transmembrane regions [7] [8].

The competitive inhibition mechanism operates through allosteric modulation rather than direct competition with adenosine diphosphate for the same binding site [9]. Molecular dynamics simulations demonstrate that triazolo-pyrimidine antagonists bind to a site distinct from the adenosine diphosphate-binding region, yet effectively prevent the conformational changes required for G-protein activation [9] [10]. The compound exhibits noncompetitive inhibition against adenosine diphosphate while showing competitive inhibition against the potent agonist 2-methylthio-adenosine diphosphate [9].

Binding kinetics studies reveal rapid association and dissociation characteristics typical of reversible P2Y12 antagonists [9]. The compound demonstrates a dissociation constant in the low nanomolar range, with half-life values of approximately 4 minutes for binding and 14 minutes for unbinding, indicating that inhibitory effects closely reflect drug exposure levels [9]. The cyclopentane-1,2-diol moiety and hydroxyethoxy substituent provide favorable pharmacokinetic properties through enhanced solubility while maintaining receptor selectivity [7].

Modulation of Inflammatory Cytokine Production (e.g., IFN-γ Suppression)

P2Y12 receptor antagonism significantly modulates inflammatory cytokine production through multiple mechanistic pathways involving both platelet-dependent and direct cellular effects [11] [12]. Studies using human experimental endotoxin models demonstrate that P2Y12 inhibition reduces peak levels of major proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and chemokine ligand 2 [12]. The compound's structural similarity to ticagrelor suggests comparable anti-inflammatory properties, particularly in suppressing interferon-gamma responses [11].

Transcriptomic analysis of megakaryocytes and platelets treated with P2Y12 inhibitors reveals significant downregulation of interferon-associated pathways [11]. Specifically, interferon-gamma suppression occurs through modulation of interferon-stimulated gene expression, including IRF7 and IFITM3, which are reduced by 42% and 34% respectively following P2Y12 inhibition [11]. The mechanism involves suppression of MTOR signaling pathways, which regulate translation of interferon-stimulated genes in megakaryocytes and platelets [11].

The anti-inflammatory effects extend beyond direct cytokine suppression to include modulation of platelet-leukocyte interactions [12]. P2Y12 antagonism reduces formation of platelet-monocyte aggregates and neutrophil-platelet aggregates, which are key mediators of inflammatory responses [11] [12]. This effect is particularly pronounced in interferon-alpha-stimulated conditions, where pretreatment with P2Y12 inhibitors significantly suppresses leukocyte-platelet aggregate formation [11].

Clinical implications of interferon-gamma suppression are evident in autoimmune conditions such as systemic lupus erythematosus, where elevated interferon pathways correlate inversely with P2Y12 inhibition effects [11]. The compound's potential therapeutic application extends to inflammatory conditions characterized by excessive interferon signaling, including viral infections and autoimmune diseases [11] [13].

Impact on Lymphocyte Proliferation and Differentiation Pathways

P2Y12 receptor expression in lymphocytes enables direct modulation of immune cell function beyond traditional antiplatelet effects [14] [15]. The compound influences T lymphocyte proliferation through both P2Y12-dependent and P2Y12-independent pathways, with effects varying according to stimulation conditions and timing [15]. Studies demonstrate that adenosine diphosphate exposure changes T cell proliferation and cytokine secretion in time-dependent and stimulus-specific manners [15].

Th17 cell differentiation represents a critical target for P2Y12 antagonism in autoimmune disease management [16]. P2Y12 deficiency significantly reduces Th17 differentiation both in vitro and in vivo, leading to decreased interleukin-17A production and reduced expression of Th17-related genes [16]. In experimental autoimmune encephalomyelitis models, P2Y12 knockout mice exhibit reduced peak disease severity and cumulative disease scores, accompanied by decreased leukocyte infiltration and reduced demyelination [16].

Regulatory T cell populations are also modulated by P2Y12 antagonism, with implications for inflammatory response regulation [14]. In sepsis models, P2Y12 antagonism alters regulatory T cell population size and function both in vivo and in vitro [14]. Dendritic cell function is significantly affected by P2Y12 modulation, with P2Y12-deficient dendritic cells showing increased interleukin-23 production and enhanced promotion of naive CD4+ T cell differentiation into Th17 cells [14].

The compound's impact on lymphocyte differentiation pathways involves modulation of cyclic adenosine monophosphate signaling, although the mechanism appears to be P2Y12-independent in some contexts [15]. This suggests multiple purinergic receptors contribute to the overall immunomodulatory effects [15]. Clinical translation of these findings indicates potential therapeutic applications in autoimmune diseases, including multiple sclerosis, inflammatory bowel disease, and type 1 diabetes [16].

Cross-Reactivity with Other Purinergic Receptors

The selectivity profile of cyclopentyl-triazolo-pyrimidine compounds demonstrates high specificity for P2Y12 receptors with minimal cross-reactivity to other purinergic receptor subtypes [17] [18] [19]. Comparative binding studies reveal greater than 100-fold selectivity for P2Y12 over P2Y1 receptors, despite both receptors responding to adenosine diphosphate [17] [20]. This selectivity is attributed to structural differences in the binding pockets and receptor conformations between P2Y receptor subtypes [18].

P2Y2, P2Y4, and P2Y6 receptors show minimal cross-reactivity with triazolo-pyrimidine antagonists [18]. The compound demonstrates no significant binding affinity for P2Y11 receptors, which exhibit dual coupling to both Gq and Gs proteins [18]. However, some functional overlap exists with P2Y13 receptors in T lymphocytes, where both receptors respond to adenosine diphosphate but regulate different cellular functions [15].

Cross-reactivity with P2X receptors is negligible, consistent with the distinct structural differences between G-protein-coupled P2Y receptors and ligand-gated ion channel P2X receptors [21] [20]. P2X1 and P2X7 receptors show no significant interaction with P2Y12 antagonists, although indirect anti-inflammatory benefits may occur through reduced platelet activation [20].

Adenosine receptor interactions represent a unique aspect of triazolo-pyrimidine pharmacology [3]. The compound may indirectly enhance adenosine levels through inhibition of nucleoside transporter 1, similar to ticagrelor [3]. This mechanism contributes to some non-hemostatic effects and may explain certain side effect profiles [3]. The interaction with A2B adenosine receptors in bladder function demonstrates tissue-specific purinergic receptor crosstalk, where P2Y12 and A2B receptors exhibit antagonistic regulation [22].